Sulfanitran-d4 (Major)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

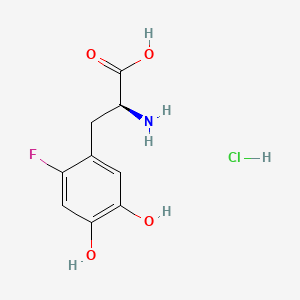

Sulfanitran-d4 (Major) is a synthetic compound that has been used in scientific research for over a decade. It is a member of the sulfanitran family, a group of compounds that are highly effective at inhibiting bacterial growth. Sulfanitran-d4 (Major) has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Antiparasitic Reference Standard

Sulfanitran-d4 (Major): is used as a high-quality certified reference material in infectious disease research . It serves as a standard for calibrating instruments and validating analytical methods that detect antiparasitic compounds, ensuring the accuracy and reliability of research findings.

Veterinary Medicine

In veterinary medicine, Sulfanitran-d4 (Major) is utilized as an anticoccidial drug. It is added to the drinking water of chickens to aid in the treatment of coccidiosis, which is caused by parasites such as E. tenella, E. necatrix, and E. acervulina . This application is crucial for maintaining the health of poultry and preventing the spread of this disease.

Food Safety Analysis

The compound is instrumental in the development of analytical methods for detecting sulfonamide residues in livestock products . These methods are vital for ensuring that food products are safe for consumption and do not contain residues that exceed the maximum residue limits, thereby protecting consumer health.

Antibiotic Resistance Research

Sulfanitran-d4 (Major): plays a role in studying the development of antibiotic resistance due to the use of sulfonamides . Research in this area is essential for understanding how antibiotic resistance develops and for formulating strategies to combat this growing global health concern.

Safety and Hazards

The safety data sheet for Sulfanitran, which is the unlabeled form of Sulfanitran-d4 (Major), provides some information on safety and hazards . In case of skin contact, it is advised to wash off with soap and plenty of water. If inhaled, the person should be moved into fresh air. If not breathing, artificial respiration should be given. If swallowed, the mouth should be rinsed with water and vomiting should not be induced .

Mechanism of Action

Target of Action

Sulfanitran-d4 (Major) is a stimulator of the multidrug resistance protein 2 (MRP2) . MRP2 is an important protein involved in drug transport and resistance, playing a crucial role in the efflux of drugs and other xenobiotics out of cells .

Mode of Action

It is known to increase the affinity of mrp2 for certain substrates, such asestradiol-17-β-D-glucuronide (E217βG) . This suggests that Sulfanitran-d4 (Major) may enhance the efflux activity of MRP2, thereby influencing the intracellular concentrations of certain drugs and potentially contributing to drug resistance .

Biochemical Pathways

Given its interaction with mrp2, it is likely to influence pathways related to drug transport and metabolism .

Result of Action

The molecular and cellular effects of Sulfanitran-d4 (Major) are likely to be related to its interaction with MRP2. By enhancing the efflux activity of MRP2, Sulfanitran-d4 (Major) may alter the intracellular concentrations of certain drugs and other substances, potentially influencing cellular responses to these agents .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sulfanitran-d4 (Major) involves the substitution of four deuterium atoms in the Sulfanitran molecule with hydrogen atoms. This can be achieved through a series of reactions that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Sulfanitran", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Sulfanitran is dissolved in a deuterated solvent such as deuterated water or deuterated dimethyl sulfoxide (DMSO-d6).", "Step 2: A deuterated reducing agent such as sodium borohydride-d4 is added to the solution to reduce the nitro group in Sulfanitran to an amino group.", "Step 3: The resulting amine is then treated with a deuterated acylating agent such as acetic anhydride-d6 to form a deuterated sulfonamide.", "Step 4: Finally, the deuterated sulfonamide is treated with a deuterated nitrate ester such as nitromethane-d3 to introduce the deuterium atoms at the desired positions in the molecule.", "Step 5: The product is purified through a series of chromatography and recrystallization steps to obtain pure Sulfanitran-d4 (Major)." ] } | |

CAS RN |

1794753-46-0 |

Molecular Formula |

C14H13N3O5S |

Molecular Weight |

339.358 |

IUPAC Name |

N-[2,3,5,6-tetradeuterio-4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide |

InChI |

InChI=1S/C14H13N3O5S/c1-10(18)15-11-4-8-14(9-5-11)23(21,22)16-12-2-6-13(7-3-12)17(19)20/h2-9,16H,1H3,(H,15,18)/i4D,5D,8D,9D |

InChI Key |

GWBPFRGXNGPPMF-DOGSKSIHSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

synonyms |

4’-[(p-Nitrophenyl)sulfamoyl]acetanilide-d4; N4-Acetyl-4’-nitrosulfanilanilide-d4; N4-Acetyl-N1-(4-nitrophenyl)sulfanilamide-d4; N4-Acetyl-N1-(p-nitrophenyl)sulfanilamide-d4; NSC 217299-d4; NSC 77120-d4; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furyl]methyl]sulfanyl]ethyl]-1-(methylsulfanyl)-2-nitro-1-ethenamine](/img/structure/B586401.png)

![1-Bromotricyclo[3.1.0.0~2,6~]hexane](/img/structure/B586415.png)

![2-Hydroxy-6-methylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B586416.png)

![(6'-Methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-(pyridin-2-yldisulfanyl)benzoate](/img/structure/B586417.png)